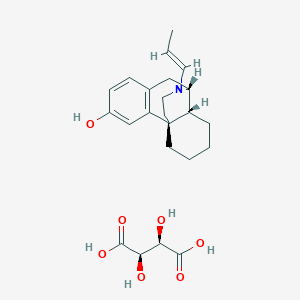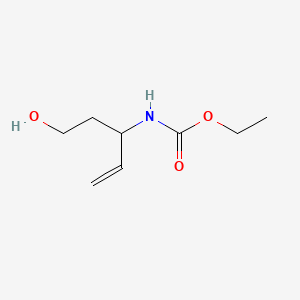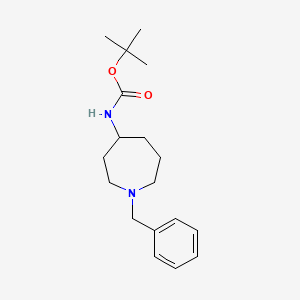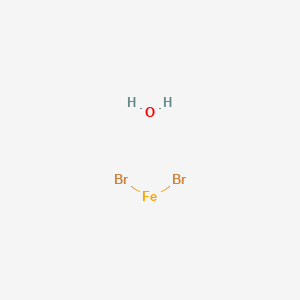
Iron(II)bromidehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) bromide hydrate, also known as ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr₂·xH₂O. It typically appears as a greenish-black crystalline solid and is highly soluble in water and some organic solvents. This compound is known for its paramagnetic properties and is used as a precursor to other iron compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(II) bromide hydrate can be synthesized in the laboratory by reacting iron powder with concentrated hydrobromic acid in methanol. The reaction produces a methanol solvate, which is then heated in a vacuum to yield pure Iron(II) bromide . Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents under reflux conditions .
Industrial Production Methods
In industrial settings, Iron(II) bromide hydrate is often produced by dissolving iron powder or iron(II) salts in water and adding bromine. The solution is then filtered and crystallized to obtain the hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Iron(II) bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to Iron(III) bromide (FeBr₃) in the presence of bromine.
Reduction: It can be reduced from Iron(III) bromide using reducing agents like toluene or xylene.
Substitution: It reacts with tetraethylammonium bromide to form tetraethylammonium iron(II) bromide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, bromine, and organic solvents like methanol, toluene, and xylene. The reactions typically occur under reflux conditions or in a vacuum .
Major Products
The major products formed from these reactions include Iron(III) bromide, tetraethylammonium iron(II) bromide, and various iron complexes .
Aplicaciones Científicas De Investigación
Iron(II) bromide hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Iron(II) bromide hydrate exerts its effects involves its ability to act as a source of iron(II) ions. These ions can participate in redox reactions, coordinate with ligands, and form complexes with various organic and inorganic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Iron(II) bromide hydrate can be compared with other similar compounds, such as:
Iron(II) chloride (FeCl₂): Similar in structure and reactivity, but with chloride ions instead of bromide.
Iron(II) iodide (FeI₂): Similar in structure but with iodide ions, which can lead to different reactivity and applications.
Manganese(II) bromide (MnBr₂): Similar in structure but with manganese instead of iron, leading to different magnetic and catalytic properties.
Iron(II) bromide hydrate is unique due to its specific reactivity with bromide ions and its paramagnetic properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
20049-67-6 |
|---|---|
Fórmula molecular |
Br2FeH2O |
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
dibromoiron;hydrate |
InChI |
InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Clave InChI |
JOFNEGXELTXFTH-UHFFFAOYSA-L |
SMILES canónico |
O.[Fe](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
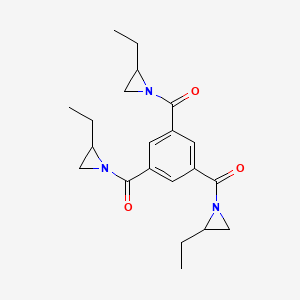
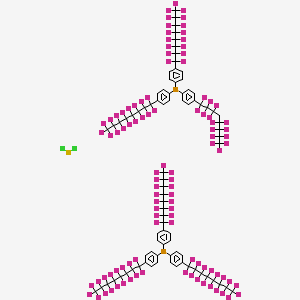
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
